Isocyclocitral

概述

描述

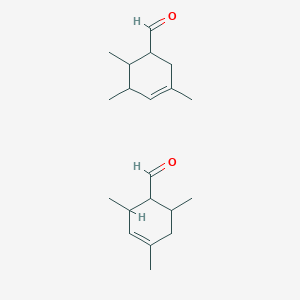

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde are organic compounds with the molecular formula C10H16O. These compounds are characterized by the presence of a cyclohexene ring substituted with three methyl groups and an aldehyde group. They are used in various industrial applications, including as intermediates in the synthesis of other chemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the cyclization of 2,4,6-trimethylcyclohexanone followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yields and purity of the final product .

化学反应分析

(a) Condensation of Crotonaldehyde and Methylpentadiene

Reaction Conditions

- Reactants : 99% crotonaldehyde and 99% methylpentadiene .

- Pressure : 0.4–0.5 MPa .

- Temperature : 130–140°C .

- Duration : 12 hours .

Mechanism :

The reaction proceeds via a condensation-addition mechanism , producing two isomers:

- 2,4,6-Trimethyl-3-cyclohexene carboxaldehyde (67.5% conversion)

- 3,5,6-Trimethyl-3-cyclohexene carboxaldehyde (26.56% conversion)

Efficiency

| Parameter | Value |

|---|---|

| Total conversion rate | 94.06% |

| Total product yield | 92.85% |

| Distillation recovery | 98–99.5% |

Side Reaction :

At high temperatures (>140°C), crotonaldehyde and methylpentadiene undergo oxidation to low-molecular-weight carbonyl compounds .

(b) Diels-Alder Cycloaddition

Reactants : 2-Butenal and 2-methylpenta-1,3-diene .

Mechanism :

A [4+2] cycloaddition forms the cyclohexene ring, followed by oxidation to introduce the aldehyde group .

(a) Schiff Base Formation

Reaction :

this compound reacts with methyl anthranilate to form a Schiff base, yielding a woody fragrance compound .

Equation :

Application :

Used in perfumes to enhance orange blossom and geranium notes .

(a) Thermal Degradation

Conditions : Prolonged heating above 140°C .

Products : Low-molecular-weight carbonyl compounds (e.g., formaldehyde, acetaldehyde) .

(b) Reactivity with Oxidizing Agents

Risk : Forms peroxides or carboxylic acids under strong oxidative conditions .

Industrial Process Data

Distillation and Rectification

| Step | Conditions | Efficiency |

|---|---|---|

| Initial Distillation | 80–90°C, atmospheric pressure | 98% (methylpentadiene recovery) |

| Vacuum Rectification | <−0.08 MPa, 110–130°C | 99.5% (this compound purity) |

Reaction Optimization Insights

Kinetic Studies :

科学研究应用

Fragrance and Flavor Industry

Isocyclocitral is widely used in the formulation of perfumes and flavorings due to its pleasant floral scent reminiscent of carnation. Its chemical structure allows it to blend well with other fragrance ingredients, enhancing the overall olfactory profile of products.

Key Uses:

- Perfume Composition: Utilized as a key ingredient in various perfumes, contributing to floral and fresh notes.

- Flavoring Agent: Employed in food products to provide a floral flavor profile.

Safety Assessments and Regulatory Compliance

The safety of this compound has been evaluated through various studies, particularly concerning skin sensitization and phototoxicity. The International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) have conducted comprehensive assessments.

Case Study: GARDskin Dose-Response Assay

- A recent study utilized this compound to demonstrate its application within the Next Generation Risk Assessment (NGRA) framework for skin sensitizers. The assay showed high correlation with established benchmarks, indicating that this compound does not induce sensitization at certain exposure levels .

Safety Data:

- Skin Sensitization: In human studies, no sensitization reactions were observed at a dose of 2759 µg/cm² .

- Phototoxicity: A rat study indicated no evidence of phototoxic reactions when applied at 10% concentration .

Scientific Research Applications

This compound serves as an important compound in various scientific fields, including toxicology, medicinal chemistry, and environmental science.

Research Areas:

- Toxicological Studies: Investigated for its potential toxic effects and safety profiles in humans and animals.

- Medicinal Chemistry: Explored for therapeutic properties and as a precursor in drug development.

- Environmental Impact Assessments: Evaluated for its ecological safety, showing that it does not meet criteria for persistent, bioaccumulative, and toxic (PBT) substances under IFRA standards .

作用机制

The mechanism of action of 2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde involves their interaction with specific molecular targets. These compounds can act as electrophiles, reacting with nucleophiles in biological systems. The aldehyde group is particularly reactive, allowing these compounds to form covalent bonds with amino acids and other biomolecules .

相似化合物的比较

Similar Compounds

- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde

- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde

- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde

- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde

- 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde and 3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde are unique due to the specific positions of the methyl groups on the cyclohexene ring. This structural arrangement influences their chemical reactivity and physical properties, making them distinct from other similar compounds .

生物活性

Isocyclocitral, a compound with the chemical formula C10H16O, is a cyclic aldehyde that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its genotoxicity, skin sensitization, and other relevant biological properties.

This compound is structurally related to other cyclic aldehydes, which are often found in essential oils. Its molecular structure allows it to interact with various biological systems, influencing its biological activity.

Genotoxicity Studies

A key area of investigation for this compound is its genotoxic potential. According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for mutagenicity using the Ames test. The study involved several strains of Salmonella typhimurium and Escherichia coli, with concentrations up to 5000 µg/plate. The results indicated that this compound did not exhibit mutagenic properties under the conditions tested, as no significant increases in revertant colonies were observed, except for a minor increase in one strain that lacked biological relevance .

Summary of Genotoxicity Findings

| Endpoint | Result |

|---|---|

| Ames Test | Not mutagenic |

| Clastogenic Activity | No studies available; read-across shows non-clastogenicity |

| Overall Genotoxicity | No concern identified |

Skin Sensitization

Skin sensitization is another critical aspect of evaluating the safety profile of this compound. Recent studies have utilized the GARDskin assay, a genomic-based method for assessing skin sensitization potential. In a case study presented at Eurotox 2023, this compound was assessed using this assay to determine its point-of-departure (PoD) for risk assessment . The results indicated that this compound's predicted No Expected Sensitization Induction Level (NESIL) was established at 7000 µg/cm², suggesting a low sensitization potential.

Summary of Skin Sensitization Findings

| Assay | Result |

|---|---|

| GARDskin NESIL | 7000 µg/cm² |

| Overall Sensitization Risk | Low |

Repeated Dose Toxicity and Other Assessments

Further evaluations included repeated dose toxicity and reproductive toxicity assessments. The data indicated that exposure levels for repeated doses were below the Threshold of Toxicological Concern (TTC), suggesting minimal risk at typical exposure levels . Additionally, no significant respiratory toxicity or phototoxicity was identified.

Summary of Toxicity Assessments

| Endpoint | Result |

|---|---|

| Repeated Dose Toxicity | Below TTC |

| Reproductive Toxicity | No significant effects noted |

| Respiratory Toxicity | Not significant |

Environmental Safety

This compound has also been evaluated for its environmental impact. According to RIFM standards, it was determined not to be persistent, bioaccumulative, or toxic (PBT) based on environmental risk assessments. This classification supports its safe use in various applications without significant ecological risks .

属性

IUPAC Name |

2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXLFXYEFLKADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isocyclocitral | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1335-66-6 | |

| Record name | Isocyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyclocitral | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isocyclocitral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。